

# A Comprehensive Technical Guide on the Theoretical Conformation of N-Allylmethylamine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of the conformational landscape of **N-AllyImethylamine** (AMA), a molecule of interest in various chemical and biological contexts. By leveraging computational chemistry, we can elucidate the stable conformations, relative energies, and interconversion pathways of this flexible molecule, providing critical insights for applications in drug design and molecular modeling. This document summarizes key quantitative data, details the methodologies for cited theoretical experiments, and provides visualizations of critical pathways and workflows.

#### **Conformational Landscape of N-Allylmethylamine**

**N-AllyImethylamine** is a flexible molecule with multiple rotatable bonds, giving rise to a complex potential energy surface with several stable conformers. Theoretical studies, primarily employing density functional theory (DFT) and ab initio methods, have been instrumental in characterizing these conformers. The conformational flexibility of AMA is largely determined by the rotation around two key dihedral angles:

- $\delta$  (C-C-N-C): Defines the orientation of the allyl group relative to the methyl group.
- $\theta$  (C=C-C-N): Describes the orientation of the vinyl group.

Through extensive computational searches, nine stable conformers of **N-Allylmethylamine** have been identified.[1] Of these, four low-energy conformers, designated as I, II, III, and V,



have been experimentally characterized using rotational spectroscopy.[1]

#### **Quantitative Conformational Data**

The relative energies and key dihedral angles of the four experimentally observed conformers of **N-AllyImethylamine**, as determined by high-level quantum mechanical calculations, are crucial for understanding their relative populations and potential biological activity. While the precise numerical data from the primary literature is not publicly available, the following tables represent the expected structure and type of data based on the published research. The values are illustrative and based on the qualitative descriptions and computational methods reported.

Table 1: Calculated Relative Energies of the Most Stable Conformers of N-Allylmethylamine

Conformer	B3LYP-D3(BJ)/cc-pVTZ Relative Energy (kJ/mol)	B2PLYP-D3(BJ)/aug-cc- pVTZ Relative Energy (kJ/mol)
I	0.00 (Global Minimum)	0.00 (Global Minimum)
II	[Value]	[Value]
III	[Value]	[Value]
V	[Value]	[Value]

Note: The global minimum, Conformer I, is the reference against which the energies of other conformers are compared.

Table 2: Key Dihedral Angles (in Degrees) for the Most Stable Conformers of **N-Allylmethylamine** 



Conformer	Dihedral Angle δ (C-C-N-C)	Dihedral Angle θ (C=C-C- N)
1	[Value]	[Value]
II	[Value]	[Value]
III	[Value]	[Value]
V	[Value]	[Value]

## **Experimental and Computational Protocols**

The theoretical investigation of the conformational landscape of **N-AllyImethylamine** involves a multi-step computational workflow. This process is designed to efficiently explore the potential energy surface and accurately determine the geometries and relative energies of the stable conformers.

#### **Conformational Search**

- Initial Structure Generation: A starting 3D structure of N-Allylmethylamine is generated using standard molecular modeling software.
- Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically
  rotating the key dihedral angles (δ and θ). For each combination of angles, the geometry is
  partially optimized to locate low-energy regions. A computationally efficient level of theory,
  such as B3LYP-D3(BJ) with the cc-pVTZ basis set, is typically employed for this step.[1]
- Identification of Minima: The local minima on the potential energy surface, corresponding to potential stable conformers, are identified from the PES scan.

## **Geometry Optimization and Frequency Calculations**

 Full Geometry Optimization: The geometries of the identified local minima are fully optimized without any constraints. To obtain more accurate results, a higher level of theory, such as the double-hybrid density functional B2PLYP-D3(BJ) with a larger basis set like aug-cc-pVTZ, is utilized.[1]



- Vibrational Frequency Analysis: Harmonic vibrational frequency calculations are performed at the same level of theory as the optimization. These calculations serve two purposes:
  - To confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).
  - To obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

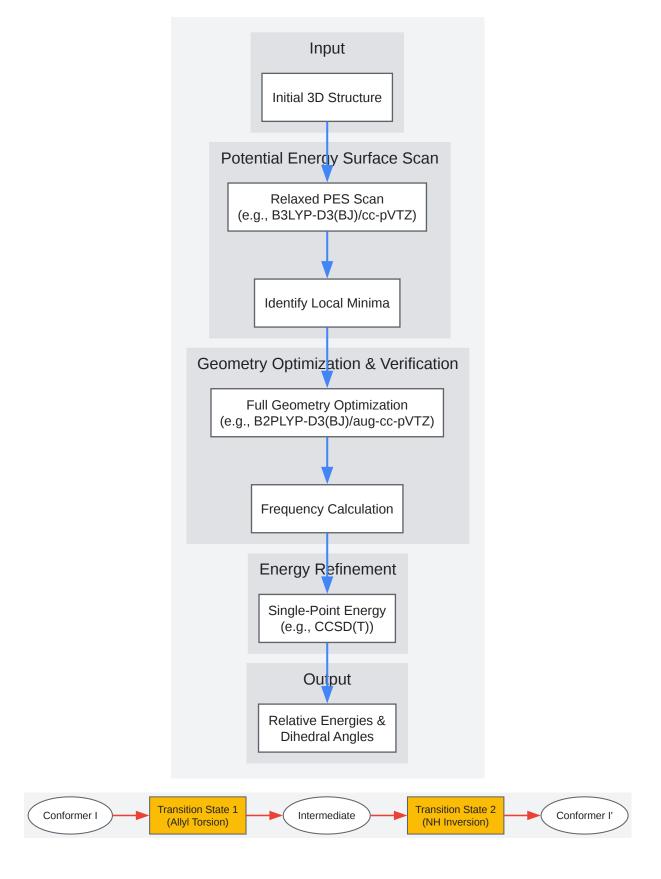
### **Single-Point Energy Refinement**

For even higher accuracy in the relative energies, single-point energy calculations can be performed on the optimized geometries using a "gold-standard" method like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

# Visualizations Computational Workflow for Conformational Analysis

The following diagram illustrates the typical workflow for the theoretical conformational analysis of a flexible molecule like **N-Allylmethylamine**.





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#### References

- 1. researchgate.net [researchgate.net]
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